2-ethoxy-N-(5-isopropyl-1,3,4-thiadiazol-2-yl)benzamide
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Overview
Description
2-ethoxy-N-(5-isopropyl-1,3,4-thiadiazol-2-yl)benzamide is a compound that features a benzamide core linked to a thiadiazole ring. The thiadiazole ring is known for its versatile biological activities, making this compound of significant interest in medicinal chemistry .
Preparation Methods
The synthesis of 2-ethoxy-N-(5-isopropyl-1,3,4-thiadiazol-2-yl)benzamide typically involves the reaction of 2-ethoxybenzoic acid with thionyl chloride to form the corresponding acid chloride. This intermediate is then reacted with 5-isopropyl-1,3,4-thiadiazol-2-amine under basic conditions to yield the final product. Industrial production methods may involve similar steps but optimized for large-scale synthesis, including the use of microwave-assisted synthesis to reduce reaction times and improve yields .
Chemical Reactions Analysis
2-ethoxy-N-(5-isopropyl-1,3,4-thiadiazol-2-yl)benzamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.
Substitution: Electrophilic substitution reactions can occur on the benzamide ring, especially at the ortho and para positions relative to the ethoxy group.
Common Reagents and Conditions: Typical reagents include acids, bases, and solvents like dichloromethane or ethanol. Reaction conditions often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products: The major products depend on the specific reaction but can include various substituted benzamides and thiadiazole derivatives.
Scientific Research Applications
2-ethoxy-N-(5-isopropyl-1,3,4-thiadiazol-2-yl)benzamide has a wide range of scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects, particularly in targeting cancer cells.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-ethoxy-N-(5-isopropyl-1,3,4-thiadiazol-2-yl)benzamide involves its interaction with specific molecular targets. The thiadiazole ring can interact with biological targets, disrupting cellular processes such as DNA replication. This disruption can inhibit the growth of bacterial and cancer cells. The compound’s ability to cross cellular membranes and interact strongly with biological targets is attributed to the mesoionic character of the thiadiazole ring .
Comparison with Similar Compounds
2-ethoxy-N-(5-isopropyl-1,3,4-thiadiazol-2-yl)benzamide can be compared with other thiadiazole derivatives:
N-({5-[(2-methoxybenzylidene)amino]-1,3,4-thiadiazol-2-yl}sulfonyl)benzamide: Known for its anticancer activity against breast cancer cells.
N-({5-[(furan-2-ylmethylidene)amino]-1,3,4-thiadiazol-2-yl}sulfonyl)benzamide: Exhibits significant activity against lung cancer cells.
Properties
IUPAC Name |
2-ethoxy-N-(5-propan-2-yl-1,3,4-thiadiazol-2-yl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O2S/c1-4-19-11-8-6-5-7-10(11)12(18)15-14-17-16-13(20-14)9(2)3/h5-9H,4H2,1-3H3,(H,15,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TWDZHPAWSHRERC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1C(=O)NC2=NN=C(S2)C(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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